molecular formula C6H5BrN2O2 B018390 5-Bromo-2-methylpyrimidine-4-carboxylic acid CAS No. 100707-39-9

5-Bromo-2-methylpyrimidine-4-carboxylic acid

Cat. No. B018390
M. Wt: 217.02 g/mol
InChI Key: MDERWSRHRJUWNS-UHFFFAOYSA-N
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Patent
US08367663B2

Procedure details

Sodium (356 mg, 15.5 mmol) was carefully added to ethanol (5.9 mL) to prepare sodium ethoxide solution in ethanol. The above freshly prepared sodium ethoxide in ethanol solution (3.5 mL) was added to a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol). The mixture was warmed to 50° C., then the heating bath was removed and a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol was added dropwise at a rate which maintained a constant temperature, followed by a further sodium ethoxide in ethanol solution (2 mL). After cooling, the mixture was filtered and evaporated to a residue which was shaken vigorously with hydrochloric acid (2 M×2.4 mL). The brown precipitate was filtered and washed with cold water, then freeze-dried to give 5-bromo-2-methylpyrimidine-4-carboxylic acid (350 mg, 42%) as a brown solid. LCMS: 218 [M+1]+, 1H NMR (400 MHz, DMSO-d6): δ 2.62 (s, 3H), 9.03 (s, 1H).
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.91 g
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[O-]CC.[Na+].Cl.[C:7]([NH2:10])(=[NH:9])[CH3:8].[C:11]([OH:19])(=[O:18])/[C:12](=[C:14](\[CH:16]=O)/[Br:15])/Br>C(O)C>[Br:15][C:14]1[C:12]([C:11]([OH:19])=[O:18])=[N:9][C:7]([CH3:8])=[N:10][CH:16]=1 |f:1.2,3.4,^1:0|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
356 mg
Type
reactant
Smiles
[Na]
Name
Quantity
5.9 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.91 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(/C(/Br)=C(/Br)\C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was shaken vigorously with hydrochloric acid (2 M×2.4 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the heating bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
maintained a constant temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
FILTRATION
Type
FILTRATION
Details
The brown precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.